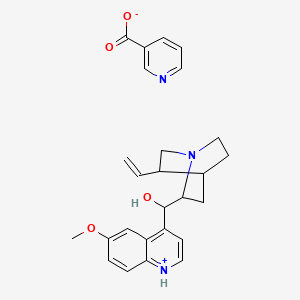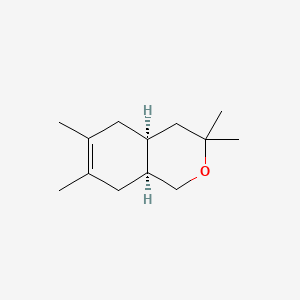
Carbonothioic dihydrazide, N''-((4-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features both pyridine and thiosemicarbazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. One common approach might include:
Formation of the thiosemicarbazide core: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form thiosemicarbazide.
Functionalization with pyridine groups: The thiosemicarbazide can then be reacted with pyridine derivatives under specific conditions to introduce the pyridinylamino and pyridinylidene groups.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology and Medicine
In biology and medicine, derivatives of thiosemicarbazides are often explored for their antimicrobial, antiviral, and anticancer activities. The presence of pyridine rings can enhance the biological activity of these compounds.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The pyridine and thiosemicarbazide groups can form strong interactions with metal ions or biological macromolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosemicarbazide derivatives: These compounds share the thiosemicarbazide core and exhibit similar chemical reactivity.
Pyridine derivatives: Compounds with pyridine rings that show similar biological activities.
Uniqueness
The uniqueness of Carbonothioic dihydrazide, N’‘-((4-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its specific combination of functional groups, which can lead to unique chemical and biological properties not observed in simpler compounds.
Propriétés
Numéro CAS |
127142-24-9 |
|---|---|
Formule moléculaire |
C14H15N7S2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
1-pyridin-4-yl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C14H15N7S2/c1-10(12-4-2-3-7-16-12)18-20-14(23)21-19-13(22)17-11-5-8-15-9-6-11/h2-9H,1H3,(H2,20,21,23)(H2,15,17,19,22)/b18-10+ |
Clé InChI |
CZKUUEMEFAQNFO-VCHYOVAHSA-N |
SMILES isomérique |
C/C(=N\NC(=S)NNC(=S)NC1=CC=NC=C1)/C2=CC=CC=N2 |
SMILES canonique |
CC(=NNC(=S)NNC(=S)NC1=CC=NC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


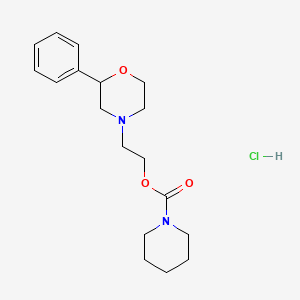


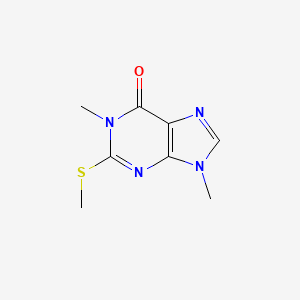

![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
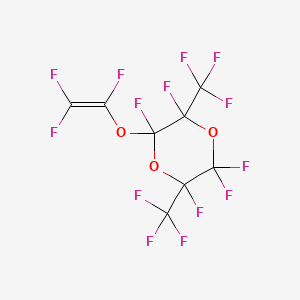
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)
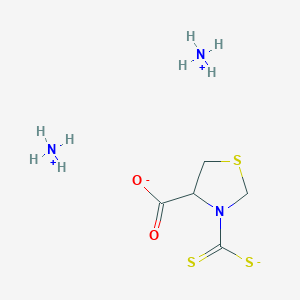
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
